molecular formula C10H11ClF3NO3 B2891958 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 2137530-69-7

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride

Cat. No.: B2891958
CAS No.: 2137530-69-7
M. Wt: 285.65
InChI Key: UKEYJTIMPIHCFW-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety with an amino group at the third carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)benzaldehyde as the starting material.

  • Reaction Steps:

    • Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    • Amination: The alcohol group is then converted to an amine through a reductive amination process using ammonia (NH3) and a reducing agent like hydrogen (H2) in the presence of a catalyst.

    • Carboxylation: The amine group is then converted to a carboxylic acid using a carboxylation reagent such as carbon dioxide (CO2) under pressure.

    • Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group using oxidizing agents like nitric acid (HNO3).

  • Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4), and heat.

  • Reduction: Iron (Fe), hydrochloric acid (HCl), and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Derivatives with different nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances the stability and bioactivity of the resulting compounds.

Biology: In biological research, the compound is utilized to study the effects of trifluoromethoxy groups on biological systems. It serves as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical structure allows for the creation of drugs with improved pharmacokinetic properties and targeted delivery.

Industry: In the chemical industry, the compound is used in the synthesis of various intermediates and final products. Its versatility makes it valuable in the production of materials with specific properties, such as enhanced resistance to degradation.

Mechanism of Action

The mechanism by which 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

  • 3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride provides enhanced stability and bioactivity compared to similar compounds. This group increases the compound's resistance to metabolic degradation and improves its pharmacokinetic properties.

Properties

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYJTIMPIHCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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